

An In-depth Technical Guide to Isopentyl Pentanoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Methylbutyl pentanoate

Cat. No.: B1583783

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopentyl pentanoate (also known as isoamyl pentanoate) is an organic ester with the chemical formula C₁₀H₂₀O₂.^{[1][2]} It is a colorless liquid recognized for its characteristic fruity odor, often described as resembling apples or bananas, which has led to its use as a flavoring agent in the food industry and as a fragrance component in cosmetics.^[3] Beyond its sensory properties, isopentyl pentanoate, as a fatty acid ester, partakes in lipid metabolism and may play a role as a membrane stabilizer.^[4] This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectroscopic characterization, and known biological and toxicological aspects of isopentyl pentanoate, with a focus on information relevant to researchers in the chemical and pharmaceutical sciences.

Chemical and Physical Properties

Isopentyl pentanoate is a fatty acid ester derived from the condensation of pentanoic acid and isopentyl alcohol.^[4] Its fundamental properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₁₀ H ₂₀ O ₂	[1]
Molecular Weight	172.26 g/mol	[1]
CAS Number	2050-09-1	[1]
IUPAC Name	3-methylbutyl pentanoate	[2]
Synonyms	Isopentyl valerate, Isoamyl pentanoate, 3-methylbutyl valerate	[2] [5]
Appearance	Clear, colorless liquid	[3] [5]
Odor	Fruity, apple-like	[3]
Boiling Point	188 °C	[3]
Density	0.862 g/mL at 20 °C	[3]
Refractive Index	1.416 at 20 °C	[3]
Solubility	Slightly soluble in water; soluble in alcohol and ether	[3]
LogP	3.686 (estimated)	[3]

Synthesis of Isopentyl Pentanoate

The most common and straightforward method for synthesizing isopentyl pentanoate is through the Fischer esterification of isopentyl alcohol with pentanoic acid, using a strong acid catalyst such as sulfuric acid. The reaction is a reversible equilibrium, and to favor the formation of the ester, an excess of one of the reactants (typically the less expensive one) is used, and the water produced is removed.

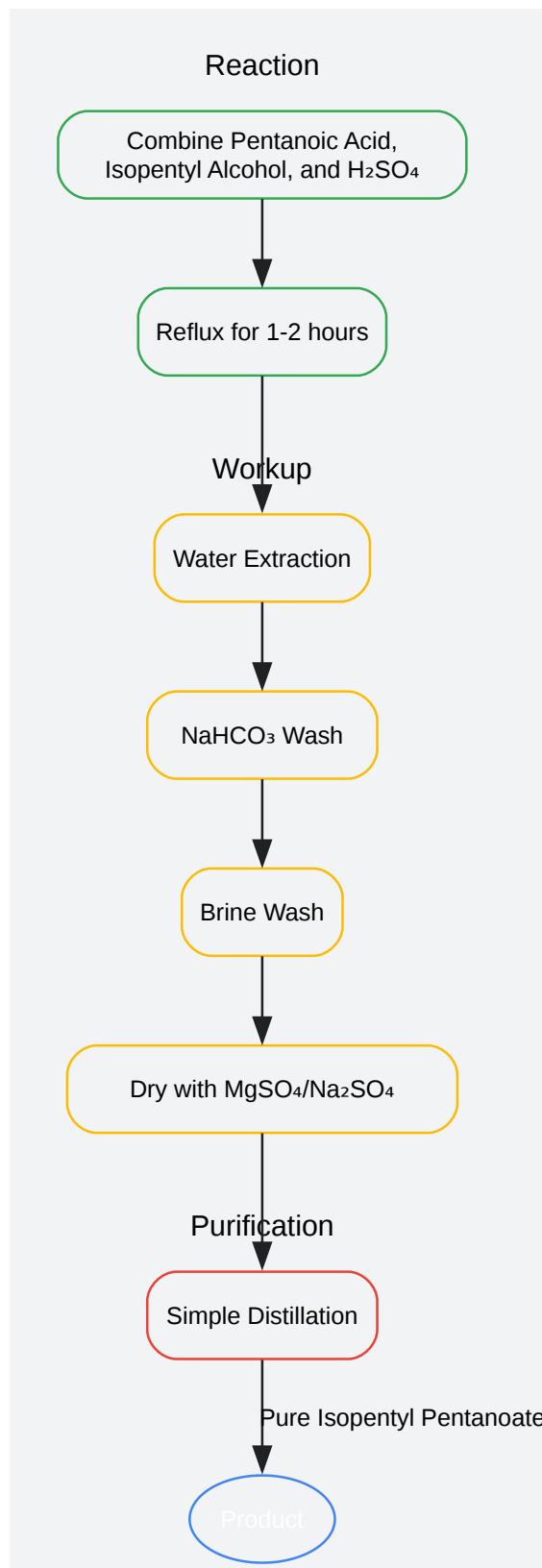
Fischer Esterification Reaction

Figure 1: Fischer Esterification of Isopentyl Pentanoate.

Detailed Experimental Protocol (Adapted from Isopentyl Acetate Synthesis)

This protocol is adapted from established procedures for the synthesis of isopentyl acetate, a structurally similar ester.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Materials:


- Pentanoic acid
- Isopentyl alcohol (3-methyl-1-butanol)
- Concentrated sulfuric acid (H_2SO_4)
- 5% Sodium bicarbonate ($NaHCO_3$) solution
- Saturated sodium chloride (brine) solution
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)
- Boiling chips
- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Distillation apparatus
- Heating mantle

Procedure:

- Reaction Setup: In a round-bottom flask, combine isopentyl alcohol and a molar excess of pentanoic acid. Add a few boiling chips.
- Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the flask while swirling.
- Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle boil using a heating mantle. Maintain the reflux for approximately 1-2 hours to allow the reaction to reach

equilibrium.

- Workup - Extraction and Washing:
 - Cool the reaction mixture to room temperature.
 - Transfer the mixture to a separatory funnel.
 - Add deionized water and shake gently to extract the unreacted alcohol and sulfuric acid into the aqueous layer. Separate and discard the aqueous layer.
 - Wash the organic layer with a 5% sodium bicarbonate solution to neutralize any remaining pentanoic acid and sulfuric acid. Caution: Carbon dioxide gas will be evolved; vent the separatory funnel frequently.
 - Wash the organic layer with a saturated brine solution to help remove dissolved water.
- Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and add anhydrous magnesium sulfate or sodium sulfate to remove residual water.
- Purification - Distillation:
 - Decant or filter the dried ester into a distillation flask.
 - Perform a simple distillation, collecting the fraction that boils at the expected boiling point of isopentyl pentanoate (approximately 188 °C).[3]

[Click to download full resolution via product page](#)

Figure 2: Experimental Workflow for Isopentyl Pentanoate Synthesis.

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the structure and purity of the synthesized isopentyl pentanoate.

Infrared (IR) Spectroscopy

The IR spectrum of isopentyl pentanoate is expected to exhibit characteristic peaks for an ester.

- C=O Stretch: A strong, sharp absorption band is anticipated in the region of 1750-1735 cm^{-1} , which is characteristic of the carbonyl group in a saturated aliphatic ester.[10][11]
- C-O Stretch: Two or more distinct stretching vibrations for the C-O single bonds of the ester group are expected in the fingerprint region, typically between 1300-1000 cm^{-1} .[10]
- C-H Stretch: Absorption bands corresponding to the C-H stretching of the alkyl chains will be present in the 3000-2850 cm^{-1} region.[11]

The absence of a broad O-H stretching band around 3300 cm^{-1} would indicate the successful removal of the starting isopentyl alcohol.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR: The proton NMR spectrum provides detailed information about the hydrogen environments in the molecule. The expected chemical shifts (δ) and multiplicities for isopentyl pentanoate are:

- ~4.1 ppm (triplet): The two protons on the carbon adjacent to the ester oxygen (-O-CH₂-).
- ~2.2 ppm (triplet): The two protons on the carbon alpha to the carbonyl group (-CH₂-C=O).
- ~1.7 ppm (multiplet): The single proton on the tertiary carbon of the isopentyl group (-CH(CH₃)₂).
- ~1.5 ppm (multiplet): The two protons on the central methylene group of the isopentyl chain (-CH₂-CH(CH₃)₂).

- ~1.4 ppm (sextet): The two protons on the methylene group of the pentanoate chain (-CH₂-CH₂-C=O).
- ~0.9 ppm (doublet): The six protons of the two equivalent methyl groups of the isopentyl group (-CH(CH₃)₂).
- ~0.9 ppm (triplet): The three protons of the terminal methyl group of the pentanoate chain (-CH₂-CH₃).

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule. Based on the structure of isopentyl pentanoate and data for similar esters, the following approximate chemical shifts are expected:[12]

- ~173 ppm: Carbonyl carbon (C=O).
- ~63 ppm: Carbon adjacent to the ester oxygen (-O-CH₂-).
- ~37 ppm: Methylene carbon in the isopentyl group (-CH₂-CH(CH₃)₂).
- ~34 ppm: Methylene carbon alpha to the carbonyl group (-CH₂-C=O).
- ~28 ppm: Central methylene carbon of the pentanoate chain (-CH₂-CH₂-C=O).
- ~25 ppm: Methine carbon in the isopentyl group (-CH(CH₃)₂).
- ~22 ppm: Methyl carbons of the isopentyl group (-CH(CH₃)₂) and the methylene carbon adjacent to the terminal methyl group of the pentanoate chain.
- ~14 ppm: Terminal methyl carbon of the pentanoate chain (-CH₂-CH₃).

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of isopentyl pentanoate will result in fragmentation patterns characteristic of esters. The molecular ion peak (M⁺) at m/z = 172 may be observed, though it is often weak for aliphatic esters.[13]

Common fragmentation pathways include:

- McLafferty Rearrangement: A characteristic fragmentation for esters with a γ -hydrogen on the acyl chain, leading to the elimination of an alkene and the formation of a radical cation.
- Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group.

The mass spectrum of pentanoic acid, 3-methylbutyl ester is available in the NIST WebBook, showing significant peaks at m/z values of 41, 43, 57, 70, 71, and 85, which correspond to various fragment ions.[\[13\]](#)

Biological Activity and Toxicology

Biological Role and Applications

Isopentyl pentanoate is classified as a fatty acid ester.[\[4\]](#) In biological systems, such esters are involved in lipid metabolism and can act as energy sources.[\[4\]](#) They are also known to contribute to the stabilization of cell membranes.[\[4\]](#) In the pharmaceutical industry, esters are often utilized as prodrugs to enhance the lipophilicity and bioavailability of therapeutic agents. While there is potential for isopentyl pentanoate to be explored in drug delivery systems, specific studies in this area are currently limited.[\[1\]](#)

Toxicology Profile

Detailed toxicological data specifically for isopentyl pentanoate is not extensively available. However, information on related compounds and general knowledge of aliphatic esters provide some insight.

- Acute Toxicity: Generally, simple aliphatic esters have low acute toxicity.
- Irritation: It may cause skin and eye irritation.[\[5\]](#)
- Genotoxicity and Carcinogenicity: There is no specific data to suggest that isopentyl pentanoate is genotoxic or carcinogenic. Studies on structurally similar esters have not raised significant concerns in this regard.
- Environmental Hazards: Isopentyl pentanoate is classified as hazardous to the aquatic environment with long-lasting effects.[\[14\]](#)

It is important to note that a comprehensive toxicological evaluation would be necessary for any specific application in drug development.

Conclusion

Isopentyl pentanoate is a well-characterized organic ester with established chemical and physical properties. Its synthesis via Fischer esterification is a standard and scalable process. The spectroscopic signatures of this compound are predictable and allow for straightforward identification and purity assessment. While its primary applications have been in the food and fragrance industries, its nature as a fatty acid ester suggests potential roles in biological systems that may be of interest to researchers in drug development, particularly in the context of prodrug design and formulation science. However, a thorough investigation of its specific pharmacological and toxicological properties is required to fully assess its potential in pharmaceutical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]
- 2. Pentanoic acid, 3-methylbutyl ester (CAS 2050-09-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. ISOPENTYL VALERATE | 2050-09-1 [chemicalbook.com]
- 4. Showing Compound Isopentyl isopentanoate (FDB001327) - FooDB [foodb.ca]
- 5. Isopentyl pentanoate | 2050-09-1 [sigmaaldrich.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Chemistry 210 Experiment 7 [home.miracosta.edu]
- 9. Isolation of Caffeine [jan.ucc.nau.edu]
- 10. echemi.com [echemi.com]

- 11. Answered: Consider the IR spectrum of the product, isopentyl ethanoate(attached below). Please comment on the product absorbances and differences from the IR spectrum of... | bartleby [bartleby.com]
- 12. tetratек.com.tr [tetratек.com.tr]
- 13. Pentanoic acid, 3-methylbutyl ester [webbook.nist.gov]
- 14. Isoamyl valerate | C10H20O2 | CID 74901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Isopentyl Pentanoate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1583783#what-is-isopentyl-pentanoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com